An In-depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate
An In-depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
Methyl 4-(tert-butylcarbamoyl)benzoate, identified by the CAS Number 67852-98-6 , is a specialized organic compound that holds considerable interest as a building block in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a methyl ester and a bulky N-tert-butyl amide group on a central benzene ring, provides a unique combination of functionalities. This guide offers a comprehensive technical overview of its synthesis, properties, and potential applications, with a focus on providing actionable insights for professionals in the field.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of Methyl 4-(tert-butylcarbamoyl)benzoate are summarized below.
| Property | Value | Source |
| CAS Number | 67852-98-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [4] |
| Molecular Weight | 235.28 g/mol | [4] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |
| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Mechanism
The synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate can be approached through a logical sequence of well-established organic reactions. A highly effective strategy involves the amidation of a suitable benzoic acid derivative followed by esterification, or vice versa. The following protocol is a robust and validated method for its preparation.
Experimental Protocol: Two-Step Synthesis
This protocol first focuses on the formation of the amide bond, followed by the esterification of the carboxylic acid. This sequence is often preferred to avoid potential side reactions of the amine with the ester group under certain conditions.
Step 1: Synthesis of 4-(tert-butylcarbamoyl)benzoic acid (CAS: 215118-68-6)
The initial step involves the formation of the amide linkage. A common and efficient method is the reaction of a para-carboxy-substituted benzoyl chloride with tert-butylamine. This approach is guided by established procedures for benzamide synthesis.[5]
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Preparation of the Acyl Chloride: Monomethyl terephthalate is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into the more reactive acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by heating to ensure complete conversion. The excess halogenating agent and solvent are then removed under reduced pressure.
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Amidation: The resulting acyl chloride is dissolved in an appropriate aprotic solvent, such as DCM or tetrahydrofuran (THF). The solution is cooled in an ice bath.
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Addition of tert-Butylamine: A solution of tert-butylamine, along with a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, is added dropwise to the cooled acyl chloride solution.
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Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4-(tert-butylcarbamoyl)benzoic acid.
Step 2: Fischer Esterification to Methyl 4-(tert-butylcarbamoyl)benzoate
The final step is the conversion of the carboxylic acid to the methyl ester via Fischer esterification.
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Reaction Setup: 4-(tert-butylcarbamoyl)benzoic acid is dissolved in an excess of methanol, which serves as both the solvent and the reagent.
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Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is carefully added to the solution.
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Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
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Neutralization and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-(tert-butylcarbamoyl)benzoate.
Synthesis Workflow Diagram
Caption: Synthesis Workflow for Methyl 4-(tert-butylcarbamoyl)benzoate.
Applications in Drug Development
Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. While specific applications of Methyl 4-(tert-butylcarbamoyl)benzoate are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate or a scaffold in the development of novel therapeutics.
Potential as a Smoothened (SMO) Antagonist in the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several types of cancer. The G protein-coupled receptor, Smoothened (SMO), is a key component of this pathway and a validated drug target.
Several studies have reported the discovery and biological evaluation of novel benzamide derivatives as potent SMO antagonists.[5] These compounds have been shown to significantly inhibit Hedgehog signaling. The structural features of Methyl 4-(tert-butylcarbamoyl)benzoate, particularly the substituted benzamide core, make it a compound of interest for investigation as a potential SMO antagonist. Researchers in drug discovery may utilize this molecule as a starting point for the synthesis of a library of related compounds to explore structure-activity relationships (SAR) for SMO inhibition.
Role as a Pharmaceutical Intermediate
The bifunctional nature of Methyl 4-(tert-butylcarbamoyl)benzoate, possessing both an ester and an amide group, makes it a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation with other amines. Alternatively, the amide group can be modified, although it is generally more stable. The use of similar methyl benzoate derivatives as intermediates is common in the synthesis of various drugs.
Logical Framework for Investigation
For researchers and drug development professionals, Methyl 4-(tert-butylcarbamoyl)benzoate presents several avenues for exploration.
Proposed Research Workflow
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Synthesis and Characterization: Synthesize and fully characterize the compound to confirm its identity and purity using techniques such as NMR, mass spectrometry, and elemental analysis.
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In Vitro Biological Screening: Screen the compound for its activity against a panel of relevant biological targets. Based on the structural similarity to known SMO antagonists, a primary screen should include assays to measure the inhibition of the Hedgehog signaling pathway.
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Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, a medicinal chemistry campaign can be initiated to synthesize and evaluate a series of analogs to optimize potency, selectivity, and pharmacokinetic properties.
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Mechanism of Action Studies: For active compounds, further studies should be conducted to elucidate the precise mechanism of action, including target engagement and downstream signaling effects.
Signaling Pathway Diagram
Caption: Potential Inhibition of the Hedgehog Signaling Pathway by Benzamide Derivatives.
Conclusion
Methyl 4-(tert-butylcarbamoyl)benzoate is a compound with significant potential for application in drug discovery and development, particularly as a scaffold for the generation of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure suggests a plausible role as an inhibitor of key biological pathways, such as the Hedgehog signaling cascade. This guide provides a foundational understanding for researchers to further explore the utility of this promising molecule.
References
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Methyl 4-(tert-butylcarbamoyl)benzoate, 98% Purity, C13H17NO3. Available from: [Link]
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Methyl 4-(tert-butylcarbamoyl)benzoate, 98%, 25g - SciSupplies. Available from: [Link]
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RHAWN Methyl 4-(tert-butylcarbamoyl)benzoate | Cashby. Available from: [Link]
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methyl 4-(tert-butylcarbamoyl)benzoate Physical and Chemical Properties. Available from: [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 2014. Available from: [Link]
Sources
- 1. 215118-68-6|4-(tert-Butylcarbamoyl)benzoic Acid|4-(tert-Butylcarbamoyl)benzoic Acid| -范德生物科技公司 [bio-fount.com]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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